

# molecular structure and formula of Tetrafluoroterephthalonitrile

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## Compound of Interest

Compound Name: **Tetrafluoroterephthalonitrile**

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An In-depth Technical Guide to **Tetrafluoroterephthalonitrile**: Molecular Structure, Properties, and Applications

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tetrafluoroterephthalonitrile**, also known by its IUPAC name 2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile, is a fluorinated organic compound with the chemical formula  $C_8F_4N_2$ .<sup>[1][2][3]</sup> Its rigid, electron-deficient aromatic core, substituted with four electronegative fluorine atoms and two nitrile functional groups, imparts unique chemical and physical properties. These characteristics make it a valuable building block in supramolecular chemistry, materials science, and as an intermediate in the synthesis of high-performance polymers and specialized electronic materials.<sup>[4]</sup> This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to research and development.

## Molecular Structure and Formula

**Tetrafluoroterephthalonitrile** consists of a central benzene ring where all four hydrogen atoms have been replaced by fluorine atoms. Two nitrile ( $-C\equiv N$ ) groups are substituted at the para (1 and 4) positions of the ring.

- Molecular Formula: C<sub>8</sub>F<sub>4</sub>N<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Molecular Weight: 200.09 g/mol [\[1\]](#)[\[2\]](#)[\[6\]](#)
- Synonyms: 2,3,5,6-Tetrafluoro-1,4-benzenedicarbonitrile, Perfluoroterephthalonitrile, 1,4-Dicyanotetrafluorobenzene.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- CAS Number: 1835-49-0[\[1\]](#)[\[2\]](#)

The planar, symmetric structure and the presence of strong electron-withdrawing groups (-F and -CN) make the aromatic ring highly susceptible to nucleophilic aromatic substitution, a key feature in its reactivity.

## Physicochemical and Spectroscopic Data

The properties of **Tetrafluoroterephthalonitrile** are summarized below. Quantitative data are presented in Table 1, with spectroscopic data detailed in Table 2.

**Table 1: Physicochemical Properties of Tetrafluoroterephthalonitrile**

Property	Value	Reference(s)
Appearance	White to light yellow crystalline solid	<a href="#">[7]</a> <a href="#">[8]</a>
Melting Point	197-199 °C	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	243.3 °C (at 760 mmHg)	<a href="#">[4]</a> <a href="#">[9]</a>
Density	1.54 g/cm <sup>3</sup>	<a href="#">[4]</a>
Vapor Pressure	0.0324 mmHg (at 25 °C)	<a href="#">[4]</a> <a href="#">[8]</a>
Solubility	Soluble in hot methanol and acetone	<a href="#">[1]</a> <a href="#">[10]</a>

**Table 2: Spectroscopic Data for Tetrafluoroterephthalonitrile**

Technique	Data and Interpretation
Mass Spectrometry (MS)	The electron ionization mass spectrum shows a prominent molecular ion peak ( $M^+$ ) at $m/z = 200$ , corresponding to the molecular weight of the compound.[11]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for its functional groups. Key peaks are expected in the following regions: $\sim 2230\text{ cm}^{-1}$ ( $\text{C}\equiv\text{N}$ nitrile stretch, sharp), $\sim 1600\text{--}1450\text{ cm}^{-1}$ ( $\text{C}=\text{C}$ aromatic ring stretch), and $\sim 1000\text{--}1250\text{ cm}^{-1}$ ( $\text{C}-\text{F}$ stretch, strong).
$^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR)	Due to molecular symmetry, the $^{13}\text{C}$ NMR spectrum is expected to be simple, showing three distinct signals: one for the two equivalent nitrile carbons ( $-\text{C}\equiv\text{N}$ ), one for the four equivalent fluorine-substituted aromatic carbons ( $\text{C}-\text{F}$ ), and one for the two equivalent nitrile-substituted aromatic carbons ( $\text{C}-\text{CN}$ ).
$^{19}\text{F}$ Nuclear Magnetic Resonance ( $^{19}\text{F}$ NMR)	The four fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, the $^{19}\text{F}$ NMR spectrum is expected to exhibit a single sharp singlet. The chemical shift for aryl fluorides typically appears in the range of -100 to -170 ppm (relative to $\text{CFCl}_3$ ).

## Experimental Protocols

### Synthesis of Tetrafluoroterephthalonitrile

A common and effective method for synthesizing **Tetrafluoroterephthalonitrile** is through the halogen exchange fluorination of Tetrachloroterephthalonitrile using an alkali metal fluoride in a polar aprotic solvent.[1][5][11]

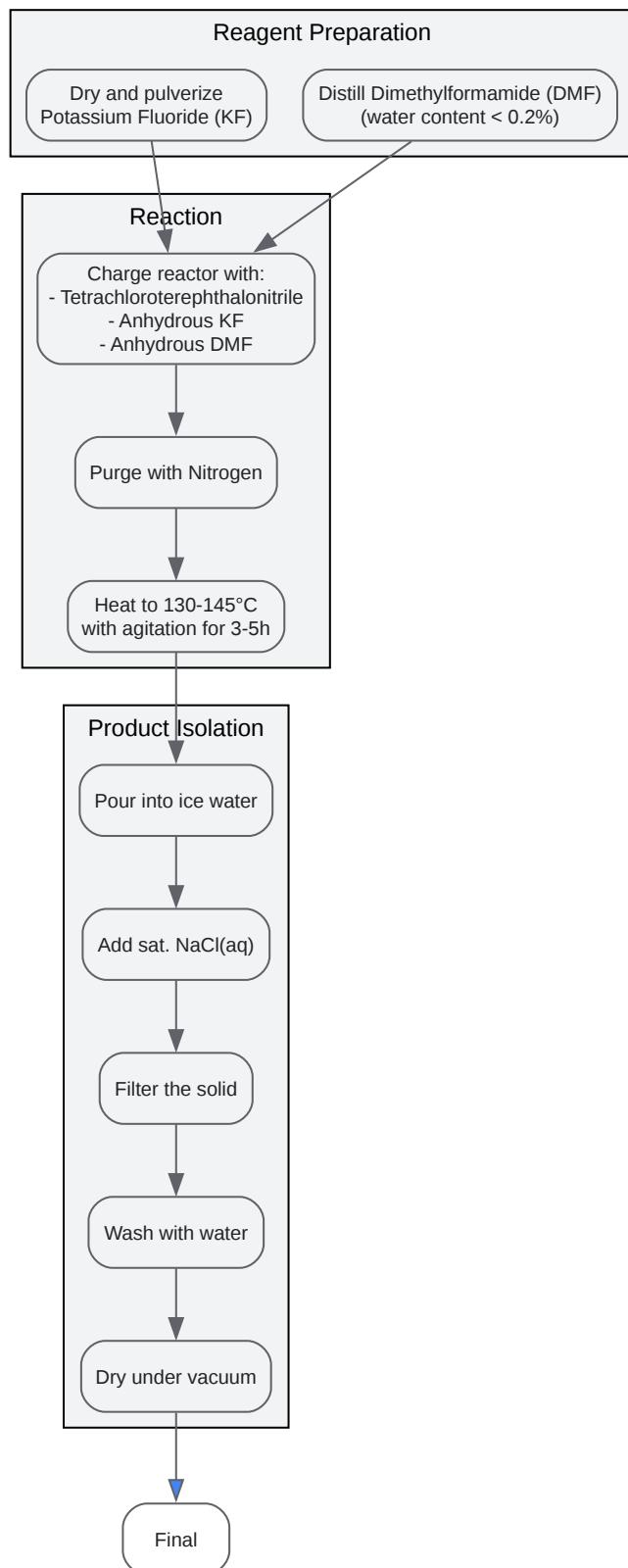


**Materials:**

- Tetrachloroterephthalonitrile
- Anhydrous Potassium Fluoride (KF), dried and pulverized[1]
- Anhydrous Dimethylformamide (DMF), water content  $\leq$  0.2%[5][11]
- Ice water
- Saturated aqueous sodium chloride solution

**Procedure:**

- A reaction vessel equipped with a reflux condenser and a nitrogen inlet is charged with tetrachloroterephthalonitrile, a molar excess of dry potassium fluoride, and anhydrous dimethylformamide.[1] For example, 1.33 g of tetrachloroterephthalonitrile, 1.74 g of dry KF, and 10 mL of DMF.[1]
- The atmosphere in the reactor is replaced with nitrogen gas.[1]
- The mixture is heated to a temperature between 130 °C and 145 °C with continuous agitation.[1][5]
- The reaction is maintained at this temperature for approximately 3-5 hours.[1][5]
- After the reaction is complete, the mixture is cooled and poured into ice water.[1]
- A saturated aqueous solution of sodium chloride is added to facilitate the precipitation of the product.[1]
- The resulting solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.[1]
- The typical yield for this process is approximately 81%. [1]

[Click to download full resolution via product page](#)**Caption:** Synthesis workflow for **Tetrafluoroterephthalonitrile**.

## Application Example: Synthesis of PIM-1

**Tetrafluoroterephthalonitrile** is a crucial monomer for producing Polymers of Intrinsic Microporosity (PIMs), such as the archetypal PIM-1. These polymers are synthesized via a step-growth polycondensation reaction.[2]

Reaction: 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) + **Tetrafluoroterephthalonitrile** (TFTPN) → PIM-1

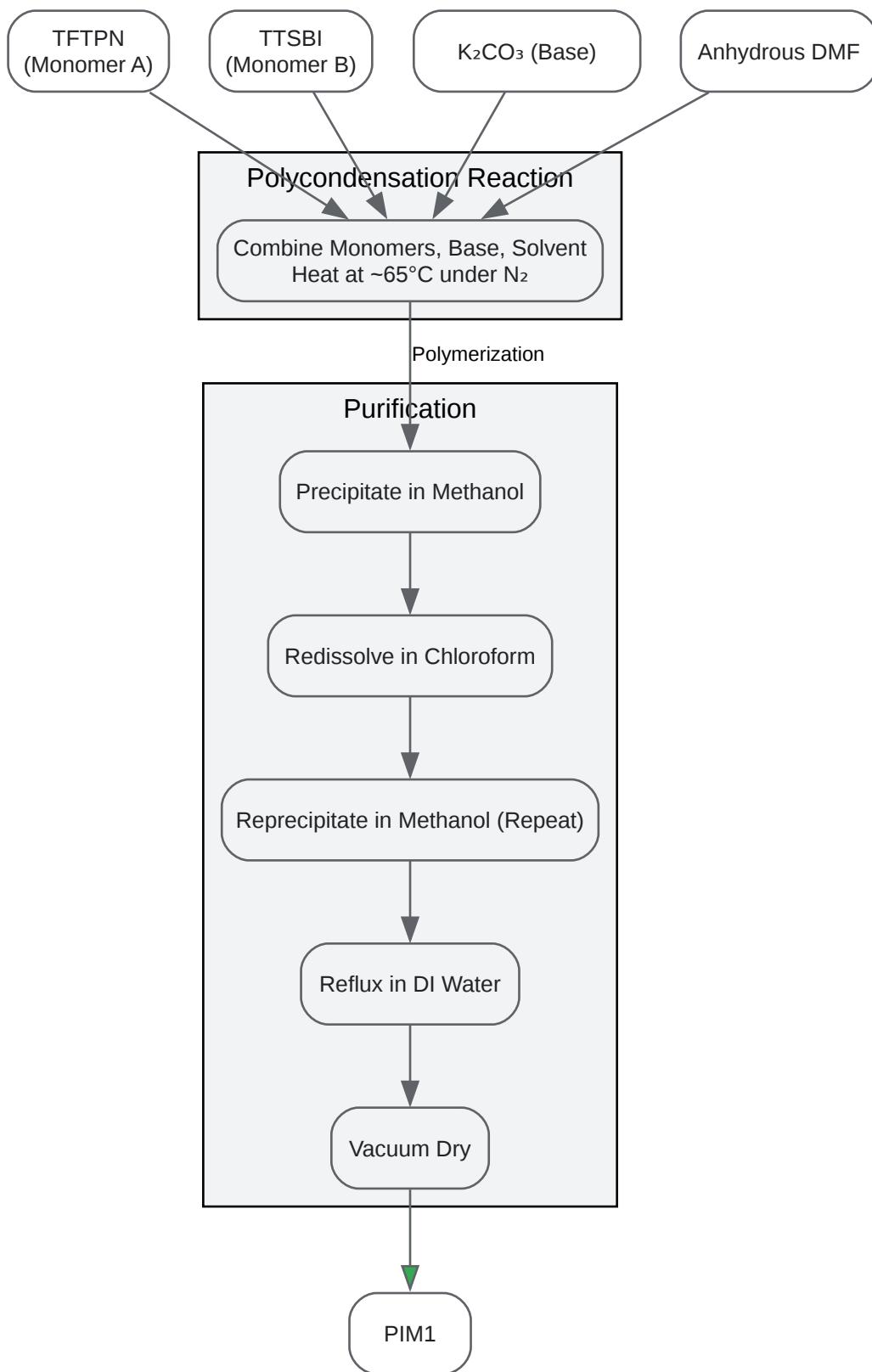
Materials:

- **Tetrafluoroterephthalonitrile** (TFTPN)
- 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI)
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous Dimethylformamide (DMF)
- Methanol
- Chloroform

Procedure:

- Equimolar amounts of TFTPN and TTSBI are dissolved in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.
- An excess of anhydrous potassium carbonate is added as a base to deprotonate the hydroxyl groups of TTSBI.
- The reaction mixture is heated to approximately 65 °C for 72 hours to facilitate the aromatic nucleophilic substitution polycondensation.[12]
- After cooling, the viscous polymer solution is quenched by pouring it into an excess of methanol, causing the PIM-1 polymer to precipitate.[2]
- The polymer is collected by filtration and redissolved in chloroform.[2]

- The polymer is re-precipitated from methanol and filtered again. This dissolution-reprecipitation step is repeated multiple times to remove oligomers and unreacted monomers.[\[2\]](#)
- The purified polymer is refluxed in deionized water, collected, and dried in a vacuum oven at an elevated temperature (e.g., 100 °C) to yield the final PIM-1 product.[\[2\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of PIM-1 polymer.

# Applications in Research and Drug Development

The unique structure of **Tetrafluoroterephthalonitrile** makes it a versatile reagent and building block in several advanced applications.

- **High-Performance Polymers:** It is a key monomer in the synthesis of high-performance fluorinated polymers and PIMs.[4][7][13] These materials exhibit exceptional thermal stability, chemical resistance, and high fractional free volume, making them ideal for gas separation membranes, aerospace components, and automotive parts.[4][7]
- **Pharmaceutical Intermediates:** The fluorinated benzene ring is a common motif in modern pharmaceuticals. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. **Tetrafluoroterephthalonitrile** serves as a valuable intermediate for introducing a tetrafluorophenyl group into complex molecules, contributing to the development of new drug candidates.[7][14]
- **Electronics and Materials Science:** It is used to create specialized insulating materials and resins for the electronics industry.[4][7] Its electron-deficient nature can be harnessed to develop organic electronic materials with tailored conductive or optical properties.[4]
- **Supramolecular Chemistry:** The nitrile groups can act as ligands, coordinating with metal centers. For instance, it can act as a four-electron donor ligand to form tungsten(II)  $\eta^2$ -nitrile complexes.[1] This property is exploited in the design of novel organometallic frameworks and catalysts.

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## References

1. Tetrafluoroterephthalonitrile(1835-49-0)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
2. spectrabase.com [spectrabase.com]
3.  $^{19}\text{F}$  [nmr.chem.ucsb.edu]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro- [webbook.nist.gov]
- 7. nmrs.io [nmrs.io]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. <sup>19</sup>Flourine NMR [chem.ch.huji.ac.il]
- 12. colorado.edu [colorado.edu]
- 13. compoundchem.com [compoundchem.com]
- 14. researchgate.net [researchgate.net]
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